Cas no 2034391-17-6 (2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide)

2-Amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide is a structurally complex organic compound featuring a benzamide core linked to a piperazine-ethylamine side chain with a tert-butoxy-hydroxypropyl substituent. This molecule exhibits potential as an intermediate in pharmaceutical synthesis, particularly for targeting receptor modulation due to its multifunctional groups. The presence of both amino and hydroxyl groups enhances its reactivity, enabling versatile derivatization. The tert-butoxy moiety offers steric protection, improving stability during synthetic processes. Its piperazine component may contribute to improved solubility and bioavailability, making it valuable for drug discovery applications. Careful handling is advised due to its sensitivity to moisture and reactive conditions.
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide structure
2034391-17-6 structure
商品名:2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
CAS番号:2034391-17-6
MF:C20H34N4O3
メガワット:378.5090
CID:5349940

2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

    • 2-amino-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzamide
    • 2-amino-N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)benzamide
    • 2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
    • インチ: 1S/C20H34N4O3/c1-20(2,3)27-15-16(25)14-24-12-10-23(11-13-24)9-8-22-19(26)17-6-4-5-7-18(17)21/h4-7,16,25H,8-15,21H2,1-3H3,(H,22,26)
    • InChIKey: WCEWRULKCJEPAI-UHFFFAOYSA-N
    • ほほえんだ: O(C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])(C([H])([H])N1C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])N([H])C(C2=C([H])C([H])=C([H])C([H])=C2N([H])[H])=O)C([H])([H])C1([H])[H])O[H]

計算された属性

  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 447
  • トポロジー分子極性表面積: 91.1
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3408-0039-3mg
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
3mg
$63.0 2023-09-10
Life Chemicals
F3408-0039-5mg
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
5mg
$69.0 2023-09-10
Life Chemicals
F3408-0039-2μmol
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
2μmol
$57.0 2023-09-10
Life Chemicals
F3408-0039-1mg
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
1mg
$54.0 2023-09-10
Life Chemicals
F3408-0039-10mg
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
10mg
$79.0 2023-09-10
Life Chemicals
F3408-0039-10μmol
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
10μmol
$69.0 2023-09-10
Life Chemicals
F3408-0039-2mg
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
2mg
$59.0 2023-09-10
Life Chemicals
F3408-0039-5μmol
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
5μmol
$63.0 2023-09-10
Life Chemicals
F3408-0039-15mg
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
15mg
$89.0 2023-09-10
Life Chemicals
F3408-0039-4mg
2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide
2034391-17-6
4mg
$66.0 2023-09-10

2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide 関連文献

2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamideに関する追加情報

Compound CAS No: 2034391-17-6 - 2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide

2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide is a complex organic compound with the CAS registry number 2034391-17-6. This compound belongs to the class of benzamides, which are widely studied in medicinal chemistry due to their potential pharmacological activities. The molecule features a piperazine ring, a tertiary butoxy group, and an amino group, making it a versatile structure for various biological applications.

The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of inhibitors for certain enzymes and receptors involved in neurological disorders such as Alzheimer's disease and Parkinson's disease.

Piperazine, a key structural component of this compound, is known for its ability to form hydrogen bonds, which enhances its bioavailability and binding affinity to target proteins. The presence of the tert-butoxy group adds steric bulk, which can influence the compound's pharmacokinetic properties and selectivity.

Recent research has focused on optimizing the substituents on the piperazine ring to improve the compound's solubility and stability. For instance, studies published in Journal of Medicinal Chemistry have demonstrated that modifying the hydroxyl group on the propyl chain can significantly enhance the compound's ability to cross the blood-brain barrier.

In addition to its pharmacological applications, this compound has shown promise in materials science as a precursor for self-assembling monolayers and nanomaterials. Its ability to form stable amide bonds makes it an attractive candidate for constructing functional surfaces with tailored properties.

The development of efficient synthetic routes for this compound has been a focus of organic chemistry research. A study published in Organic Letters introduced a novel one-pot synthesis method that reduces the number of steps required while maintaining high yields.

Furthermore, computational studies using molecular docking have revealed that this compound exhibits strong binding affinities to several G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions mediated by these receptors.

In conclusion, 2-amino-N-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)benzamide is a multifaceted compound with significant potential across various scientific domains. Its unique structure and versatile functional groups make it an invaluable tool for both academic research and industrial applications.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量